2ZX84Xha42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NT-0249 is a novel small molecule developed by NodThera, a biotechnology company focused on creating potent and selective inhibitors for the NLRP3 inflammasome. This compound is designed to treat diseases driven by chronic inflammation, such as osteoarthritis, Alzheimer’s disease, and heart disease .
准备方法
The specific synthetic routes and reaction conditions for NT-0249 have not been disclosed in the available literature. it is known that NT-0249 is a peripherally restricted NLRP3 inflammasome inhibitor, which suggests that its synthesis involves creating a molecule that can selectively inhibit the NLRP3 inflammasome without penetrating the central nervous system .
化学反应分析
NT-0249 undergoes various chemical reactions, primarily focusing on its role as an NLRP3 inflammasome inhibitor. The compound exhibits sub-micromolar blood potency and optimized plasma protein binding, providing an optimal pharmacokinetic and pharmacodynamic profile . The major products formed from these reactions are typically related to the inhibition of the NLRP3 inflammasome, leading to reduced levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
科学研究应用
NT-0249 has shown promise in several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, NT-0249 serves as a model compound for studying the inhibition of the NLRP3 inflammasome. In biology and medicine, it has demonstrated potential in treating chronic inflammatory diseases by reducing the levels of pro-inflammatory cytokines . Additionally, NT-0249’s pharmacokinetic profile supports its use as a once-a-day therapy, making it a convenient option for patients .
作用机制
NT-0249 exerts its effects by selectively inhibiting the NLRP3 inflammasome, a cytosolic signaling receptor responsible for activating pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . By targeting the NLRP3 inflammasome, NT-0249 reduces the production of these cytokines, thereby mitigating inflammation and its associated symptoms .
相似化合物的比较
NT-0249 is unique in its ability to selectively inhibit the NLRP3 inflammasome without penetrating the central nervous system, making it a peripherally restricted inhibitor . Similar compounds include NT-0796, another NLRP3 inflammasome inhibitor developed by NodThera, which is designed to penetrate the blood-brain barrier and target neuroinflammatory diseases . Other NLRP3 inhibitors in development focus on different aspects of inflammasome inhibition, but NT-0249 stands out due to its optimized pharmacokinetic and pharmacodynamic profile .
属性
CAS 编号 |
2763617-39-4 |
---|---|
分子式 |
C22H28N5NaO4S |
分子量 |
481.5 g/mol |
IUPAC 名称 |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[(1-methylpyrazol-4-yl)-[[(2S)-oxolan-2-yl]methyl]sulfamoyl]azanide |
InChI |
InChI=1S/C22H29N5O4S.Na/c1-26-13-17(12-23-26)27(14-18-7-4-10-31-18)32(29,30)25-22(28)24-21-19-8-2-5-15(19)11-16-6-3-9-20(16)21;/h11-13,18H,2-10,14H2,1H3,(H2,24,25,28);/q;+1/p-1/t18-;/m0./s1 |
InChI 键 |
VIQOIGVHQODXOY-FERBBOLQSA-M |
手性 SMILES |
CN1C=C(C=N1)N(C[C@@H]2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
规范 SMILES |
CN1C=C(C=N1)N(CC2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。